![molecular formula C14H20ClNO2 B1403125 trans-Benzyl 4-aminocyclohexanecarboxylate hydrochloride CAS No. 1218764-46-5](/img/structure/B1403125.png)
trans-Benzyl 4-aminocyclohexanecarboxylate hydrochloride
Overview
Description
“Trans-Benzyl 4-aminocyclohexanecarboxylate hydrochloride” is a chemical compound utilized in scientific research. It offers potential for various applications due to its unique properties and structure. Its IUPAC name is benzyl 4-aminocyclohexylcarbamate hydrochloride .
Synthesis Analysis
The synthesis of trans-4-Aminocyclohexanecarboxylic Acid derivatives has been reported in the literature . The process involves the reaction of a 4-aminobenzoic acid derivative using an appropriate catalyst and solvent or solvent mixture under basic conditions . This process uses low hydrogen pressure and is therefore suitable for industrial application .Molecular Structure Analysis
The linear formula of “trans-Benzyl 4-aminocyclohexanecarboxylate hydrochloride” is C14H19NO2.ClH . The InChI code is 1S/C14H20N2O2.ClH/c15-12-6-8-13 (9-7-12)16-14 (17)18-10-11-4-2-1-3-5-11;/h1-5,12-13H,6-10,15H2, (H,16,17);1H/t12-,13-; .Chemical Reactions Analysis
The direct conversion of p-Aminobenzoic acid to the desired 4- Amino-l-cyclohexanecarboxylic acid in trans form can be achieved with a trans product ratio of more than 75 .Physical And Chemical Properties Analysis
The molecular weight of “trans-Benzyl 4-aminocyclohexanecarboxylate hydrochloride” is 284.79 . It is a solid at room temperature . The compound should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
1. Chiral Chemistry and Optical Activity
In a study by Nohira, Ehara, and Miyashita (1970), optically active trans-2-aminocyclohexanecarboxylic acids were prepared, and their molecular rotations were analyzed. This research highlights the significance of chiral chemistry and the synthesis of optically active compounds, which are crucial in pharmaceuticals and materials science (Nohira, Ehara, & Miyashita, 1970).
2. Peptide-like Derivatives Synthesis
Karpavichyus, Patotskene, and Knunyants (1978) synthesized peptide-like derivatives of cis- and trans-4-aminocyclohexanecarboxylic acids. This demonstrates the compound's utility in creating complex organic molecules, potentially useful in drug discovery and biochemical research (Karpavichyus, Patotskene, & Knunyants, 1978).
3. Antimicrobial Activity
Fujii et al. (1977) investigated the antistaphylococcal activity of derivatives of 4-aminocyclohexanecarboxylic acid. Their findings provide insights into the potential use of these compounds in developing antimicrobial agents (Fujii et al., 1977).
4. Polymer Synthesis
A study by Trollsås et al. (2000) on the synthesis and polymerization of new cyclic esters containing protected functional groups, including derivatives of cyclohexanecarboxylic acids, highlights the application of these compounds in polymer chemistry (Trollsås et al., 2000).
5. Pharmaceutical Intermediate Synthesis
Li Jia-jun (2012) reported on the synthesis of Trans-4-(N-Acetylamido)Cyclohexanol, an important precursor for pharmaceutical intermediates. This study underscores the role of trans-Benzyl 4-aminocyclohexanecarboxylate hydrochloride and related compounds in the synthesis of crucial intermediates in pharmaceutical manufacturing (Li Jia-jun, 2012).
Safety and Hazards
properties
IUPAC Name |
benzyl 4-aminocyclohexane-1-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11;/h1-5,12-13H,6-10,15H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIQHWARSLKWFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)OCC2=CC=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-Benzyl 4-aminocyclohexanecarboxylate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.